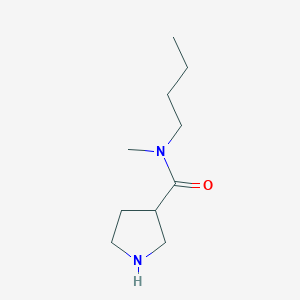
3-Azido-1-Cycloheptylazetidin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by the introduction of the cycloheptyl group and the azido group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups in the molecule. The azetidine ring would provide a degree of rigidity to the molecule, while the cycloheptyl group could potentially introduce some flexibility. The azido group is a linear group that could influence the reactivity of the molecule .Chemical Reactions Analysis
The azido group is known to be quite reactive and can participate in a variety of reactions, including cycloadditions and rearrangements . The azetidine ring can also undergo reactions at the nitrogen atom, such as alkylation or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azido group could potentially make the compound explosive under certain conditions .Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
3-Azido-1-Cycloheptylazetidin ist ein wertvolles Synthon in der Synthese von Heterocyclen, die in der medizinischen Chemie von entscheidender Bedeutung sind . Sein Azetidinring, ein viergliedriger Stickstoff enthaltender Zyklus, ist aufgrund der Ringspannung hochreaktiv und macht ihn zu einem hervorragenden Zwischenprodukt für die Konstruktion komplexer Heterocyclen.
Peptidomimetische Chemie
In der peptidomimetischen Chemie kann this compound als Aminosäure-Surrogat dienen . Es kann in Peptidomimetika eingebaut werden, um die Struktur und Funktion von Peptiden nachzuahmen, die für die Entwicklung neuer therapeutischer Mittel mit verbesserter Stabilität und biologischer Aktivität unerlässlich sind .
Nukleinsäurechemie
Die Verbindung spielt eine Rolle in der Nukleinsäurechemie, insbesondere in Markierungsstrategien. Click-Chemie-Reaktionen, wie z. B. die Azid-Alkin-Cycloaddition, werden verwendet, um DNA oder RNA zu markieren, und this compound kann als Azidquelle in diesen Reaktionen dienen .
Katalytische Prozesse
This compound ist an katalytischen Prozessen beteiligt, einschließlich verschiedener Cycloadditionsreaktionen. Es kann an der Kupfer-katalysierten Azid-Alkin-Cycloaddition (CuAAC) teilnehmen, die ein Eckpfeiler der Click-Chemie ist und zur Synthese von 1,2,3-Triazolen führt .
Ringöffnungsreaktionen
Der Azetidinring von this compound kann Ringöffnungsreaktionen eingehen, die in der Synthese verschiedener Pharmazeutika von entscheidender Bedeutung sind. Enzymatische Katalyse kann für die enantioselektive Ringöffnung von Azetidinen verwendet werden, wodurch der Zugang zu chiralen Verbindungen ermöglicht wird .
Energetische Materialforschung
Im Bereich der energetischen Materialien wird this compound für sein Potenzial in der Entwicklung neuartiger Sprengstoffe untersucht. Seine Azidgruppe trägt zu einer höheren Bildungsenthalpie bei, was beim Design von Materialien mit hoher Energiedichte erwünscht ist .
Wirkmechanismus
3-Azido-1-cycloheptylazetidine is activated by light, which triggers a photochemical reaction. When activated, the azide moiety of 3-Azido-1-cycloheptylazetidine is converted to a nitrene, which is a highly reactive species. The nitrene then reacts with other molecules, leading to the formation of new chemical bonds. This reaction is known as a nitrene transfer reaction and is used in the synthesis of organic compounds.
Biochemical and Physiological Effects
3-Azido-1-cycloheptylazetidine has been studied for its potential biochemical and physiological effects. Studies have shown that 3-Azido-1-cycloheptylazetidine can inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant effects. However, further research is needed to determine the exact biochemical and physiological effects of 3-Azido-1-cycloheptylazetidine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Azido-1-cycloheptylazetidine in lab experiments include its low toxicity, its ability to form strong bonds with other molecules, and its ability to be activated by light. However, there are also some limitations to using 3-Azido-1-cycloheptylazetidine in lab experiments. For example, it is not very soluble in water and is not very stable in the presence of oxygen and light.
Zukünftige Richtungen
There are several potential future directions for research on 3-Azido-1-cycloheptylazetidine. These include further studies on its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Other possible future directions include studies on its photochemical reactivity and its use as a catalyst in organic synthesis. Additionally, research could be conducted on the potential uses of 3-Azido-1-cycloheptylazetidine in biotechnology, such as its use as a reagent for the synthesis of proteins and other biomolecules. Finally, further research could be conducted on the potential applications of 3-Azido-1-cycloheptylazetidine in materials science, such as its use as a catalyst for the synthesis of nanomaterials.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-azido-1-cycloheptylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c11-13-12-9-7-14(8-9)10-5-3-1-2-4-6-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJBWQAXFRNCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489018.png)







![N-[(2-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1489034.png)
![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1489035.png)



